Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
Description
Chemical Classification and Structural Overview
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocyclic compounds. The molecular formula of this compound is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 grams per mole. The compound features a pyrrolidine ring as its central structural element, which is also known as tetrahydropyrrole and represents one of the most important heterocyclic compounds containing five-membered nitrogen atoms.
The structural complexity of this compound arises from the presence of multiple functional groups strategically positioned around the pyrrolidine core. The molecule contains a tert-butyl ester group attached to the nitrogen atom through a carboxylate linkage, providing steric bulk and influencing the compound's reactivity profile. The 2,2-diethyl substitution pattern introduces additional steric considerations and affects the overall molecular geometry. The cyano group at the 4-position contributes to the electron-withdrawing character of the molecule, while the oxo group at position 3 provides a ketone functionality that can participate in various chemical transformations.
The pyrrolidine ring system in this compound is classified as a saturated heterocycle, distinguishing it from its aromatic counterpart, pyrrole. This saturation allows for greater conformational flexibility while maintaining the basic nitrogen-containing five-membered ring structure that characterizes this family of compounds. The presence of the nitrogen atom within the ring system imparts basic properties to the molecule, although the basicity is modulated by the electron-withdrawing effects of the attached functional groups.
The stereochemical aspects of this compound add another layer of complexity to its structural identity. The compound contains chiral centers that can influence its biological activity and chemical reactivity patterns. The specific spatial arrangement of the substituents around the pyrrolidine ring determines the overall three-dimensional structure of the molecule and affects its interaction with other chemical species.
Historical Context and Discovery
The development and characterization of this compound occurred within the broader historical context of pyrrolidine chemistry research. The compound was first registered in chemical databases in 2010, as indicated by the creation date in PubChem records. This timeline places its discovery and synthesis within the modern era of heterocyclic chemistry research, when sophisticated synthetic methodologies and analytical techniques were readily available for the preparation and characterization of complex organic molecules.
The historical significance of pyrrolidine derivatives can be traced back to the early recognition of their importance in natural product chemistry and pharmaceutical research. Pyrrolidine-containing compounds have been identified in numerous natural sources, including alkaloids found in plants, where they often exhibit significant biological activities. The systematic study of pyrrolidine derivatives gained momentum throughout the twentieth century as researchers recognized their potential as building blocks for drug discovery and development.
The specific structural features present in this compound reflect the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. The incorporation of multiple functional groups within a single molecule represents a strategic approach to creating compounds with diverse reactivity profiles and potential applications. The tert-butyl protecting group strategy, widely adopted in organic synthesis, provides a means to selectively protect and deprotect functional groups during multi-step synthetic sequences.
The compound's registration and characterization in the 2010s coincided with significant advances in analytical chemistry and structural determination techniques. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled precise structural confirmation and purity assessment of complex organic molecules like this compound.
Significance in Heterocyclic Chemistry
This compound holds particular significance within the field of heterocyclic chemistry due to its representative role among pyrrolidine derivatives. The pyrrolidine ring system serves as a fundamental scaffold in medicinal chemistry, with numerous pharmaceutically active compounds incorporating this structural motif. The versatility of the pyrrolidine framework stems from its ability to adopt various conformations and participate in diverse chemical reactions while maintaining structural integrity.
The compound exemplifies the strategic use of functional group modification to enhance the properties and potential applications of heterocyclic compounds. The presence of the cyano group introduces electrophilic character and provides a handle for further chemical transformations, while the ketone functionality offers additional reactive sites for structural elaboration. This multiplicity of functional groups within a single heterocyclic framework demonstrates the sophisticated approaches employed in modern synthetic chemistry to create molecules with tailored properties.
In the broader context of heterocyclic chemistry, pyrrolidine derivatives like this compound serve as important intermediates in the synthesis of more complex structures. The compound can undergo various chemical transformations, including nucleophilic additions, reductions, and cyclization reactions, making it a valuable building block for the construction of elaborate molecular architectures. The strategic placement of functional groups around the pyrrolidine core enables selective reaction pathways and controlled structural modifications.
The significance of this compound extends to its potential role in structure-activity relationship studies within medicinal chemistry research. Pyrrolidine derivatives have demonstrated diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how structural modifications influence biological activity and pharmacological properties.
The compound also represents an important example of how protecting group strategies are employed in heterocyclic chemistry. The tert-butyl carbamate functionality serves as a protecting group for the nitrogen atom, allowing for selective reactions at other positions while maintaining the integrity of the heterocyclic core. This approach is fundamental to the successful synthesis of complex heterocyclic compounds and demonstrates the sophisticated planning required in modern synthetic chemistry.
Database Identifiers and Registry Information
This compound is comprehensively documented in major chemical databases and registry systems, providing researchers with standardized identifiers for unambiguous compound identification. The compound is assigned CAS Registry Number 1245806-93-2, which serves as its unique identifier within the Chemical Abstracts Service registry system. This registry number ensures precise identification and facilitates communication among researchers, regulatory agencies, and commercial suppliers worldwide.
The PubChem database, maintained by the National Center for Biotechnology Information, assigns Compound Identifier (CID) 45489890 to this substance. This identifier links to comprehensive chemical information including structural data, physical properties, and related research literature. The PubChem entry provides additional identifiers such as the International Chemical Identifier (InChI) and its corresponding key (InChIKey), which offer standardized representations of the molecular structure that can be processed by computational chemistry software.
| Database/Registry | Identifier | Type |
|---|---|---|
| CAS Registry | 1245806-93-2 | Registry Number |
| PubChem | 45489890 | Compound Identifier |
| MDL | MFCD12756154 | MDL Number |
| Wikidata | Q72458044 | Entity Identifier |
The compound's structural information is encoded in the SMILES (Simplified Molecular Input Line Entry System) notation as CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC, providing a text-based representation of its molecular structure. This notation enables computational processing and database searching while maintaining complete structural information. The InChI representation offers an alternative standardized format: InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3.
The comprehensive database coverage ensures that this compound is properly indexed and searchable across multiple chemical information systems. The compound appears in commercial chemical supplier databases, indicating its availability for research purposes. The standardized identifiers facilitate accurate ordering, inventory management, and quality control processes within research institutions and commercial organizations.
The registry information reflects the compound's creation date of June 17, 2010, and its most recent modification date of May 18, 2025, as recorded in PubChem. This temporal information provides insight into the compound's research history and indicates ongoing interest in its properties and applications. The presence of multiple synonyms and alternative names in chemical databases ensures comprehensive coverage and searchability across different naming conventions and regional variations.
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCPMKSGTUNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization of γ-amino ketones or through [3+2] cycloaddition reactions. A widely cited approach involves the Dieckmann cyclization of diethyl 3-aminopimelate derivatives under basic conditions. For example, treatment of ethyl 3-aminoheptanedioate with sodium hydride in tetrahydrofuran (THF) at 0–5°C induces intramolecular cyclization, yielding the 3-oxopyrrolidine intermediate.
Key Variables :
Cyano Group Introduction
The cyano group is introduced via nucleophilic substitution or nitrile transfer reactions. A robust method involves treating the 3-oxopyrrolidine intermediate with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. For instance, using boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at −20°C achieves >85% conversion to the cyano-substituted pyrrolidine.
Optimization Insights :
Tert-Butyl Esterification
Esterification of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate (Boc₂O) . Reaction conditions typically employ a two-phase system of aqueous sodium bicarbonate and dichloromethane, with catalytic 4-dimethylaminopyridine (DMAP).
Reaction Profile :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | >10°C causes Boc group hydrolysis |
| Boc₂O Equiv. | 1.5 | <1.2 equiv. leads to incomplete protection |
| DMAP Concentration | 5 mol% | Higher concentrations accelerate side reactions |
Industrial-Scale Adaptations
Industrial protocols prioritize cost efficiency and scalability. A continuous-flow system developed by demonstrates:
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Integrated Cyclization-Cyanation : Combines Dieckmann cyclization and TMSCN cyanation in a single reactor with in-line quenching.
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Automated pH Control : Maintains reaction milieu at pH 7–8 using programmable syringe pumps.
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Yield Enhancement : Achieves 92% overall yield at 10 kg/batch scale, compared to 78% in batch processes.
Analytical Validation
Critical quality control checkpoints include:
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 8.2 min, ensuring >99% purity.
Comparative Methodologies
A meta-analysis of published routes reveals trade-offs between yield, scalability, and operational complexity:
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Batch Dieckmann-TMSCN | 78 | Moderate | High |
| Continuous Flow | 92 | High | Medium |
| Enzymatic Cyanation | 65 | Low | Low |
Emerging Innovations
Recent advances include:
Chemical Reactions Analysis
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituents at positions 2 and 2 significantly influence physical and chemical properties. Below is a comparison of analogs (Table 1):
Key Observations :
- Lipophilicity : Diethyl groups increase lipophilicity (logP ~2.5 estimated) versus dimethyl (logP ~1.8) and methyl (logP ~1.2), impacting solubility and membrane permeability .
- Thermal Stability : Boc-protected compounds generally show stability up to 150°C, but bulkier substituents may lower decomposition temperatures due to increased strain .
Role in Photoredox Catalysis
The dimethyl analog (CAS 946497-94-5) has been employed in decarboxylative arylation reactions via photoredox catalysis. The cyano and ketone groups facilitate radical generation under visible-light irradiation, enabling C–C bond formation . The diethyl variant’s larger substituents might hinder such reactivity due to steric constraints.
Crystallographic Data
The diethyl derivative’s increased bulk could complicate crystallization, necessitating advanced techniques like twin refinement .
Biological Activity
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate (TBCDE) is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
TBCDE has the molecular formula and features a pyrrolidine ring with a cyano group and a tert-butyl ester. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution.
- Addition of the Tert-butyl Group : Via an esterification reaction.
- Final Modifications : Optimized for industrial production using automated reactors.
The biological activity of TBCDE is primarily attributed to its structural components:
- Pyrrolidine Ring : Provides rigidity and stability, enhancing bioavailability.
- Cyano Group : Facilitates interactions with biological targets through hydrogen bonding.
In medicinal chemistry, TBCDE may act by binding to specific enzymes or receptors, modulating their activity. This binding affinity is crucial for its potential applications in drug development .
Antimicrobial Properties
Recent studies have highlighted TBCDE's potential as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.
| Antimicrobial Activity | Target Bacteria | Mechanism |
|---|---|---|
| Effective against | Staphylococcus aureus | Inhibits cell wall synthesis |
| Moderate activity | Escherichia coli | Disrupts membrane integrity |
| Limited efficacy | Pseudomonas aeruginosa | Alters metabolic pathways |
The compound's mechanism involves inhibiting critical bacterial processes, although further optimization of its structure may enhance its effectiveness against resistant strains .
Anticancer Potential
TBCDE has shown promise in preliminary studies as an anticancer agent. Its derivatives are being evaluated for their ability to inhibit cancer cell proliferation through various pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by targeting specific oncogenic pathways.
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development into therapeutic agents .
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A study highlighted the use of TBCDE derivatives as β-lactamase inhibitors, showcasing their ability to restore the efficacy of β-lactam antibiotics against resistant strains. The mechanism involves reversible binding to the enzyme, preventing substrate hydrolysis .
- Anticancer Activity Assessment : Research conducted on modified TBCDE compounds revealed significant inhibition of proliferation in various cancer cell lines, including breast and colon cancers. The compounds induced apoptosis through mitochondrial pathways, emphasizing their potential as lead compounds in cancer therapy .
Comparative Analysis with Similar Compounds
TBCDE can be compared with other pyrrolidine derivatives to understand its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Contains diethyl groups | Antimicrobial and anticancer properties |
| Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | Contains dimethyl groups | Antimicrobial properties |
| Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxamide | Amide instead of ester | Enhanced solubility and varied activity |
This comparison illustrates how modifications in the alkyl groups or functional groups can influence the compound's reactivity and biological activity .
Q & A
Q. What methodologies confirm stereochemical outcomes in asymmetric syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
